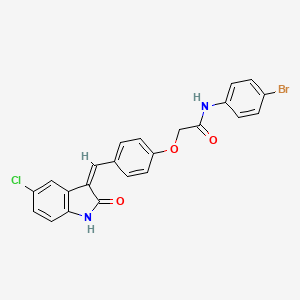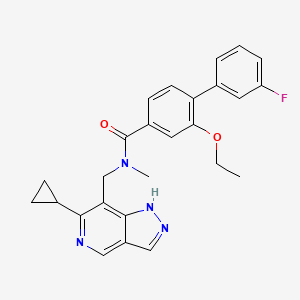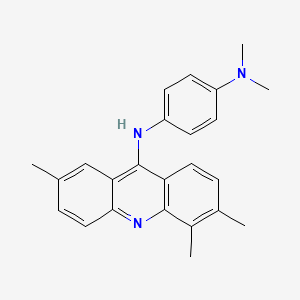
Lsd1-IN-27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lsd1-IN-27 is a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in the regulation of gene expression by removing methyl groups from histone proteins. This compound has shown significant potential in inhibiting the stemness and migration of gastric cancer cells and enhancing the T-cell immune response against gastric cancer .
Preparation Methods
The synthesis of Lsd1-IN-27 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the use of various reagents and catalysts .
Chemical Reactions Analysis
Lsd1-IN-27 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: this compound can be reduced using common reducing agents to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Lsd1-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of LSD1 in various biochemical pathways.
Biology: Investigated for its effects on cellular processes such as differentiation, proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including gastric cancer, by inhibiting LSD1 activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting LSD1 .
Mechanism of Action
Lsd1-IN-27 exerts its effects by inhibiting the activity of LSD1, an enzyme that demethylates histone proteins, thereby regulating gene expression. The inhibition of LSD1 by this compound leads to the accumulation of methylated histones, resulting in the suppression of gene expression. This mechanism is particularly effective in cancer cells, where LSD1 activity is often upregulated .
Comparison with Similar Compounds
Lsd1-IN-27 is unique compared to other LSD1 inhibitors due to its high potency and selectivity. Similar compounds include:
Tranylcypromine: A non-selective LSD1 inhibitor with additional monoamine oxidase inhibitory activity.
Iadademstat: A selective LSD1 inhibitor currently in clinical trials for the treatment of acute myeloid leukemia.
Bomedemstat: Another selective LSD1 inhibitor being investigated for its potential in treating myeloproliferative neoplasms
This compound stands out due to its specific inhibition of LSD1 and its demonstrated efficacy in preclinical cancer models.
Properties
Molecular Formula |
C24H25N3 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
4-N,4-N-dimethyl-1-N-(2,5,6-trimethylacridin-9-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C24H25N3/c1-15-6-13-22-21(14-15)24(20-12-7-16(2)17(3)23(20)26-22)25-18-8-10-19(11-9-18)27(4)5/h6-14H,1-5H3,(H,25,26) |
InChI Key |
COFJGRODNLNWAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(C(=C(C=C3)C)C)N=C2C=C1)NC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


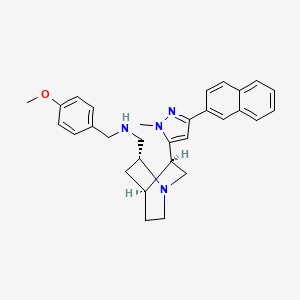

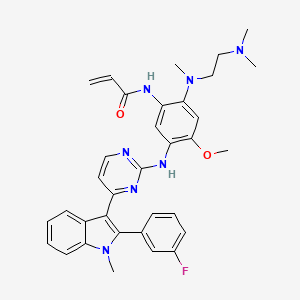
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)
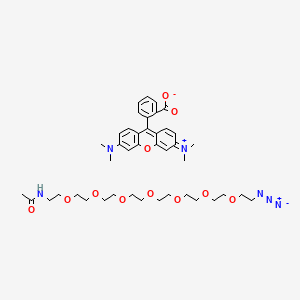

![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
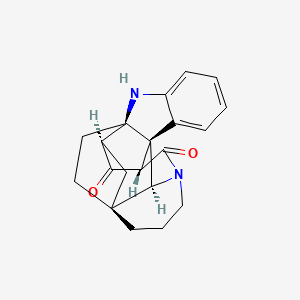
![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
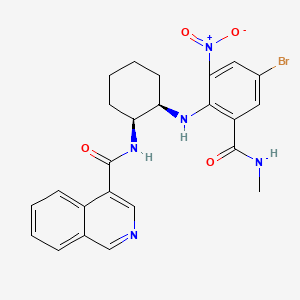
![(2S,13S,15S,16R,17R,20S,21S)-21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol](/img/structure/B12378894.png)
